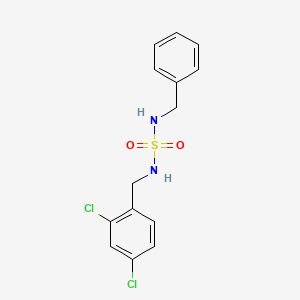

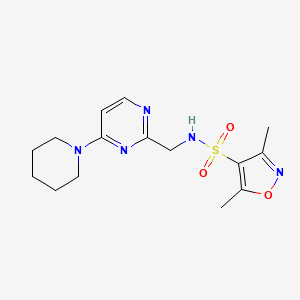

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Sulfamide derivatives as Carbonic Anhydrase Inhibitors (CAIs)

A significant body of research focuses on sulfamide derivatives for their inhibitory action against carbonic anhydrases (CAs), enzymes involved in critical physiological processes like respiration, acid-base balance, and several pathologies including cancer, obesity, and epilepsy. Sulfamide compounds exhibit potent inhibition against various CA isoforms, suggesting their utility in designing therapeutic agents for managing cardiovascular diseases and obesity due to their blood pressure-lowering and organ-protective activities (Carta & Supuran, 2013).

Therapeutic Agent Design

Enzyme Inhibition for Therapeutic Purposes

Sulfamide-based compounds have been explored as inhibitors for a range of enzymes beyond CAs, including aspartic, serine, and metalloproteases, contributing to their applications in designing drugs for treating diseases like HIV, cancer, and hypertension. These compounds' interaction with enzymes—either through direct coordination with a metal ion in metalloenzymes or by replacing essential water molecules in active sites—underscores their versatility in drug design and pharmacological applications (Winum et al., 2006).

Chemical Synthesis and Material Science

Synthesis of Functional Amine Derivatives

Sulfamides, including cyclic sulfamates derived from selective C-H amination, have been utilized in chemical synthesis, particularly in Ni-catalyzed cross-coupling reactions. This process facilitates the production of functional amine derivatives, expanding the applications of C-H amination in synthesis and contributing to the development of new materials and chemical entities (Wehn & Du Bois, 2005).

Environmental Applications

Oxidative Degradation and Water Treatment

Studies on sulfonamide antibiotics, such as sulfamethoxazole, have revealed insights into their oxidative degradation by common oxidants (chlorine, ozone, permanganate), offering a comparative understanding of the removal efficiencies and reaction mechanisms. These findings are relevant for environmental science, particularly in the context of water treatment and the fate of pharmaceutical compounds in aquatic systems (Gao et al., 2014).

Propiedades

IUPAC Name |

N-[(2,4-dichlorophenyl)methylsulfamoyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2S/c15-13-7-6-12(14(16)8-13)10-18-21(19,20)17-9-11-4-2-1-3-5-11/h1-8,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFYWPCNCGBJKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2768386.png)

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2768388.png)

![3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768392.png)

![Methyl 2-amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2768394.png)

![5-methyl-N-(1,3-thiazol-2-yl)-3-{3-[4-(trifluoromethoxy)anilino]acryloyl}-4-isoxazolecarboxamide](/img/structure/B2768409.png)